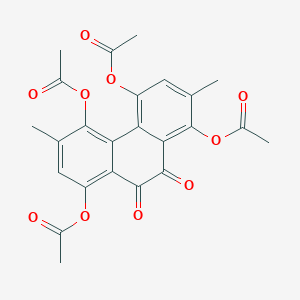
2,6-Dimethyl-9,10-dioxo-9,10-dihydrophenanthrene-1,4,5,8-tetrayl tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-9,10-dioxo-9,10-dihydrophenanthrene-1,4,5,8-tetrayl tetraacetate is a complex organic compound with the molecular formula C24H20O10
Preparation Methods
The synthesis of 2,6-Dimethyl-9,10-dioxo-9,10-dihydrophenanthrene-1,4,5,8-tetrayl tetraacetate typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:
Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through cyclization reactions of suitable precursors.
Introduction of Dimethyl Groups: Methylation reactions are employed to introduce the dimethyl groups at the 2 and 6 positions.
Oxidation to Form Dioxo Groups: Oxidation reactions are carried out to introduce the dioxo groups at the 9 and 10 positions.
Acetylation to Form Tetraacetate Groups: Acetylation reactions are used to introduce the tetraacetate groups at the 1, 4, 5, and 8 positions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2,6-Dimethyl-9,10-dioxo-9,10-dihydrophenanthrene-1,4,5,8-tetrayl tetraacetate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: Substitution reactions can occur at the aromatic rings or the acetyl groups, leading to the formation of new derivatives.
Hydrolysis: The tetraacetate groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,6-Dimethyl-9,10-dioxo-9,10-dihydrophenanthrene-1,4,5,8-tetrayl tetraacetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-9,10-dioxo-9,10-dihydrophenanthrene-1,4,5,8-tetrayl tetraacetate involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways can vary depending on the context of its use. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell walls or enzymes involved in bacterial metabolism. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
2,6-Dimethyl-9,10-dioxo-9,10-dihydrophenanthrene-1,4,5,8-tetrayl tetraacetate can be compared with other similar compounds, such as:
Phenanthrene Derivatives: Compounds with similar phenanthrene cores but different functional groups.
Dimethylated Aromatics: Compounds with dimethyl groups on aromatic rings but lacking the dioxo or tetraacetate groups.
Dioxo Compounds: Compounds with dioxo groups but different core structures or additional functional groups.
Properties
CAS No. |
65829-34-7 |
|---|---|
Molecular Formula |
C24H20O10 |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
(1,5,8-triacetyloxy-2,6-dimethyl-9,10-dioxophenanthren-4-yl) acetate |
InChI |
InChI=1S/C24H20O10/c1-9-8-16(32-12(4)26)18-19(23(9)33-13(5)27)17-15(31-11(3)25)7-10(2)24(34-14(6)28)20(17)22(30)21(18)29/h7-8H,1-6H3 |
InChI Key |
BQSWSICKWOOEQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1OC(=O)C)C3=C(C=C(C(=C3C(=O)C2=O)OC(=O)C)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


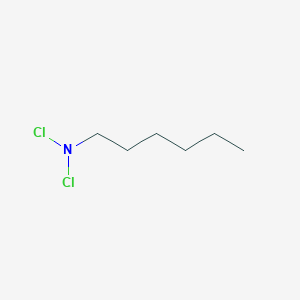
![1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one](/img/structure/B14485933.png)
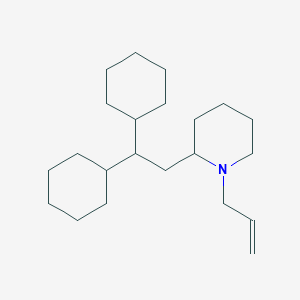
![2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro-](/img/structure/B14485940.png)

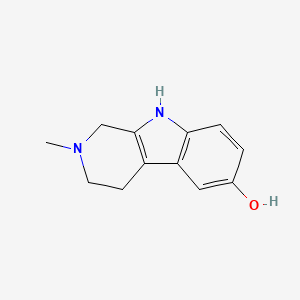
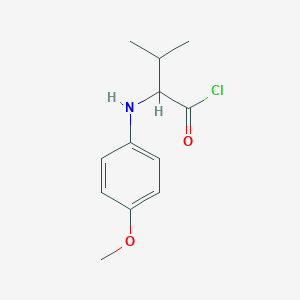
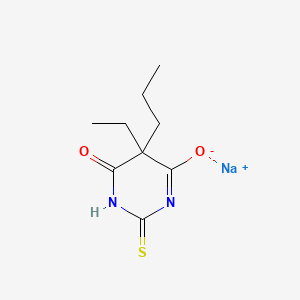
![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)
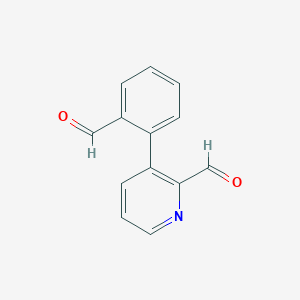
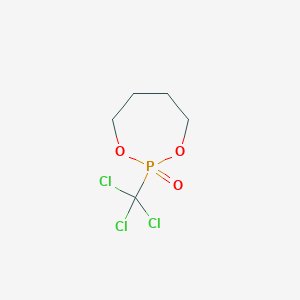

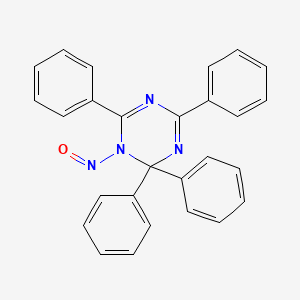
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)-](/img/structure/B14486010.png)
